molecular formula C12H11NS B7808259 2-naphthalen-1-ylethanimidothioic acid

2-naphthalen-1-ylethanimidothioic acid

Cat. No.: B7808259
M. Wt: 201.29 g/mol
InChI Key: FUDCGMJJFOGQFO-UHFFFAOYSA-N
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Description

2-Naphthalen-1-ylethanimidothioic acid is a sulfur-containing derivative of naphthalene, characterized by an ethanimidothioic acid functional group (-C(=S)-NH-) attached to the naphthalene ring at the 1-position. Its structure combines the aromatic naphthalene system with a thioimidic acid moiety, which may confer unique electronic and steric properties compared to oxygen-containing analogs like naphthalen-1-ylmethanol.

Properties

IUPAC Name

2-naphthalen-1-ylethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDCGMJJFOGQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-naphthalen-1-ylethanimidothioic acid” involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.

Industrial Production Methods: Industrial production of compound “2-naphthalen-1-ylethanimidothioic acid” involves large-scale synthesis using optimized reaction conditions. The process is designed to be cost-effective and efficient, ensuring a consistent supply of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions: Compound “2-naphthalen-1-ylethanimidothioic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of compound “2-naphthalen-1-ylethanimidothioic acid” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “2-naphthalen-1-ylethanimidothioic acid” depend on the specific reaction conditions and reagents used. These products are characterized using various analytical techniques to confirm their structure and purity.

Scientific Research Applications

Compound “2-naphthalen-1-ylethanimidothioic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of compound “2-naphthalen-1-ylethanimidothioic acid” involves its interaction with specific molecular targets and pathways. These interactions lead to various biological and chemical effects, making it a valuable compound for research and development. The detailed mechanism of action is studied using various experimental and computational techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 2-naphthalen-1-ylethanimidothioic acid and related naphthalene derivatives lies in the functional group:

  • Naphthalen-1-ylmethanol (): Features a hydroxylmethyl (-CH₂OH) group at the 1-position. Key structural parameters include C1–C11 (1.81 Å) and C11–O1 (1.44 Å) bond lengths, with torsional angles such as C2–C1–C10–C5 (-176.55°) .
  • 2-Naphthalen-1-ylethanimidothioic acid: Replaces the hydroxyl group with a thioimidic acid (-C(=S)-NH-) chain.

Crystallographic and Conformational Analysis

While direct data for 2-naphthalen-1-ylethanimidothioic acid are unavailable, comparisons can be inferred from analogous compounds:

  • Naphthalen-1-ylmethanol (): Exhibits planar geometry in the naphthalene ring, with minor distortions due to the -CH₂OH substituent. The O1–H1 bond participates in hydrogen bonding, a feature less pronounced in thioimidic acids due to sulfur’s lower electronegativity.
  • Thioamide derivatives : Studies on similar thioimidic acids suggest enhanced π-backdonation from sulfur to the adjacent C=N group, increasing resonance stabilization compared to oxygen analogs.

Table 1: Hypothetical Structural Comparison of Naphthalene Derivatives

Parameter Naphthalen-1-ylmethanol 2-Naphthalen-1-ylethanimidothioic Acid*
C–X Bond Length (Å) C–O: 1.44 C–S: ~1.82
Torsional Angle (°) C2–C1–C10–C5: -176.55 Likely altered due to -C(=S)-NH-
Hydrogen Bonding O–H∙∙∙O (strong) S∙∙∙H–N (weak to moderate)

Note: Values for 2-naphthalen-1-ylethanimidothioic acid are inferred from general thioimidic acid trends.

Methodological Considerations

The SHELX system remains a cornerstone for crystallographic refinement, enabling accurate comparisons of molecular geometries. For instance, the bond lengths and angles reported for naphthalen-1-ylmethanol () were likely derived using SHELXL, ensuring precision to ±0.01–0.02 Å. Future studies on 2-naphthalen-1-ylethanimidothioic acid would benefit from similar high-resolution crystallography to resolve subtle electronic effects of the thioimidic acid group.

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